molecular formula C15H27NO11 B8120755 Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside

Cat. No.: B8120755
M. Wt: 397.37 g/mol
InChI Key: UQLGFZAVUDVERV-CLIRKVFFSA-N
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Description

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of a galactopyranoside derivative with a 2-acetamido-2-deoxy-b-D-galactopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of substituted glycosides with different functional groups.

Scientific Research Applications

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of bioactive compounds and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins and other carbohydrate-binding proteins, influencing cellular processes such as adhesion, migration, and signaling. The acetamido group plays a crucial role in these interactions by enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-2-acetamido-2-deoxy-b-D-glucopyranoside: A similar glycoside with an additional methoxyphenyl group.

    2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-2-deoxy-D-glucopyranose: Another glycoside with a different sugar moiety.

Uniqueness

Methyl 4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which imparts distinct biochemical properties. Its ability to interact with specific proteins and receptors makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)9(20)6(3-17)25-14(8)27-13-7(4-18)26-15(24-2)12(23)11(13)22/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11-,12-,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLGFZAVUDVERV-CLIRKVFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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